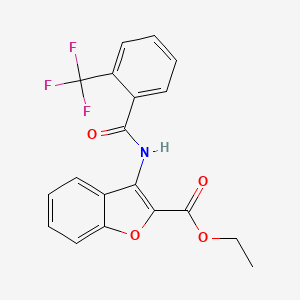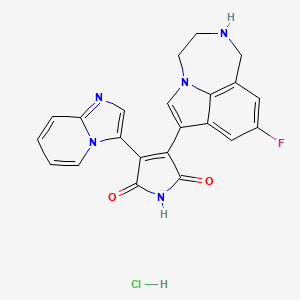
GSK-3 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-3 inhibitor 1, also known as compound 3a, is a glycogen synthase kinase 3β (GSK-3β) inhibitor . It demonstrates high antidiabetic efficacy, with an IC50 of 4.9 nM . GSK-3 is a serine/threonine protein kinase that mediates the addition of phosphate molecules onto serine and threonine amino acid residues . It has been implicated in a number of diseases, including type 2 diabetes, Alzheimer’s disease, inflammation, cancer, addiction, and bipolar disorder .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 437.85 and is a solid at room temperature . It is soluble in DMSO at 60 mg/mL (ultrasonic) .Wissenschaftliche Forschungsanwendungen
Antidepressant Effects
GSK-3 inhibitors, like L803-mts, exhibit antidepressant-like activity. In animal models, these inhibitors have shown reduced immobility, indicating antidepressant effects. This is accompanied by increased β-catenin expression in the hippocampus (Kaidanovich‐Beilin et al., 2004).
Cancer Therapy
GSK-3β inhibitors disrupt centrosome regulation in cancer cells, inducing apoptosis and mitotic catastrophe. This results in abnormal mitosis and cell death, particularly in apoptosis-resistant cells, indicating potential use in cancer treatment (Yoshino & Ishioka, 2015).
Therapeutic Applications
GSK-3 inhibitors show promise in treating a range of diseases, including diabetes type II, Alzheimer's disease, bipolar mood disorders, stroke, cancer, and chronic inflammatory diseases. This broad potential is due to GSK-3's involvement in multiple cellular processes (Eldar-Finkelman, 2002); (Martínez et al., 2002).
Neurodegenerative and Psychiatric Disorders
GSK-3 inhibitors are being explored for treating neurodegenerative and psychiatric disorders. Various inhibitors are under development, raising hopes for stabilizing or reversing neuropathology and cognitive deficits in central nervous system disorders (Eldar-Finkelman & Martínez, 2011).
Treatment of ALS
Inhibiting GSK-3 has shown potential in treating amyotrophic lateral sclerosis (ALS). In animal models, GSK-3 inhibitor treatment delayed symptom onset, prolonged lifespan, and preserved survival signals while attenuating death and inflammatory signals (Koh et al., 2007).
Alzheimer's Disease
A unique GSK-3 inhibitor, L807mts, demonstrates efficacy in Alzheimer's disease models. This inhibitor not only improves symptoms and cognitive function but also offers a new mechanism of GSK-3 inhibition, potentially beneficial for patients with Alzheimer's and other CNS disorders (Licht-Murava et al., 2016).
Theranostics
GSK-3's diverse roles in cellular processes and disease make it a target for both therapeutic and imaging applications. Potent GSK-3 inhibitors are being studied for their therapeutic potential and implications in various diseases (Pandey & DeGrado, 2016).
Diabetes, Cancer, and CNS Diseases
GSK-3's involvement in diabetes, cancer, and CNS diseases is significant. It is a therapeutic target for these conditions, with ongoing research into developing specific inhibitors (Amar et al., 2011).
Wirkmechanismus
GSK-3 is a serine/threonine protein kinase that phosphorylates either threonine or serine, and this phosphorylation controls a variety of biological activities, such as glycogen metabolism, cell signaling, cellular transport, and others . GSK-3 inhibitor 1, as its name suggests, inhibits the activity of GSK-3 . This inhibition is believed to have therapeutic benefits in treating multiple pathological conditions .
Safety and Hazards
GSK-3 inhibitor 1 is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a danger of serious damage to health by prolonged exposure . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . Use only in areas with appropriate exhaust ventilation .
Zukünftige Richtungen
GSK-3 is now recognized as a promising drug discovery target in treating multiple pathological conditions . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . The dramatic increase in the indications that were tested from mood and behavior disorders, autism and cognitive disabilities, to neurodegeneration, brain injury, and pain, reflects the great interest in developing potent and safe GSK-3 inhibitors in clinical practice .
Eigenschaften
IUPAC Name |
3-(6-fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2.ClH/c23-13-7-12-9-24-4-6-27-11-15(14(8-13)20(12)27)18-19(22(30)26-21(18)29)16-10-25-17-3-1-2-5-28(16)17;/h1-3,5,7-8,10-11,24H,4,6,9H2,(H,26,29,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXAOCQHGIGIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C3=CC(=CC(=C32)CN1)F)C4=C(C(=O)NC4=O)C5=CN=C6N5C=CC=C6.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)
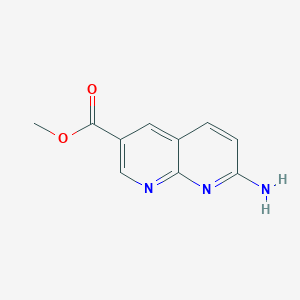
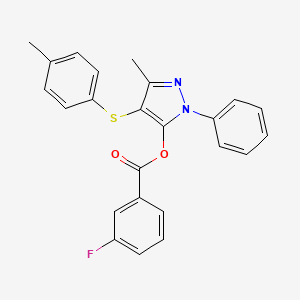
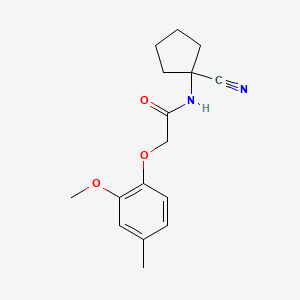
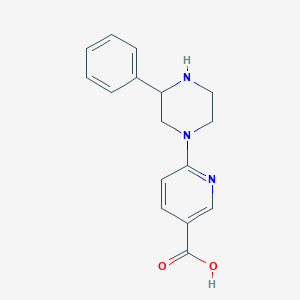
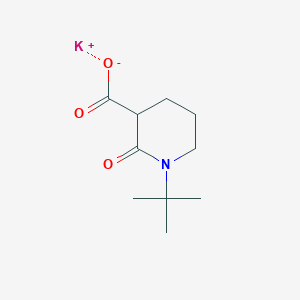
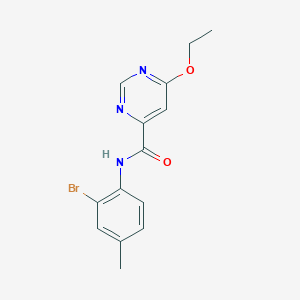
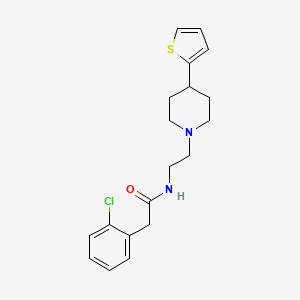
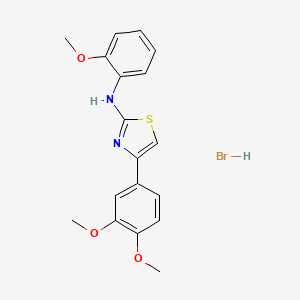
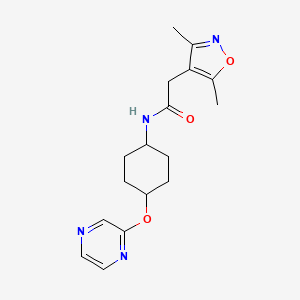
![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)
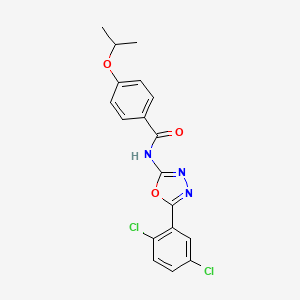
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)
